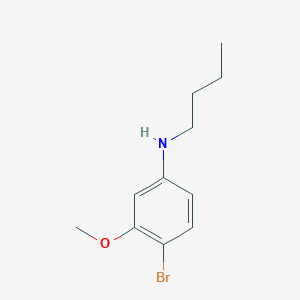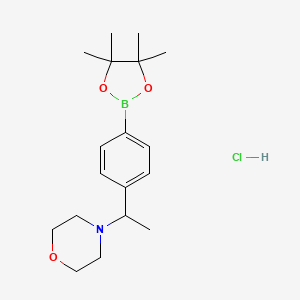
Ethyl 2-bromo-4-vinylbenzoate
Overview
Description
Ethyl 2-bromo-4-vinylbenzoate is an organic compound with the molecular formula C11H11BrO2 and a molecular weight of 255.11 g/mol . It is a derivative of benzoic acid, featuring a bromine atom at the 2-position and a vinyl group at the 4-position on the benzene ring, with an ethyl ester functional group. This compound is of interest in various fields of research due to its unique chemical structure and reactivity.
Preparation Methods
Ethyl 2-bromo-4-vinylbenzoate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl 2-bromo-4-iodobenzoate with potassium vinyltrifluoroborate in the presence of a palladium catalyst and a base such as cesium carbonate . The reaction is typically carried out in a solvent mixture of tetrahydrofuran and water under reflux conditions. This method provides a high yield of the desired product.
Chemical Reactions Analysis
Ethyl 2-bromo-4-vinylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable catalysts.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the vinyl group with boronic acids or esters in the presence of a palladium catalyst.
Oxidation and Reduction: The vinyl group can undergo oxidation to form aldehydes or carboxylic acids, and reduction to form ethyl 2-bromo-4-ethylbenzoate.
Common reagents used in these reactions include palladium catalysts, bases like cesium carbonate, and oxidizing or reducing agents depending on the desired transformation.
Scientific Research Applications
Ethyl 2-bromo-4-vinylbenzoate is utilized in various scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: It is used in the synthesis of biologically active compounds and pharmaceuticals.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-bromo-4-vinylbenzoate involves its reactivity towards nucleophiles and electrophiles. The bromine atom and the vinyl group are key reactive sites. In Suzuki-Miyaura coupling, for example, the palladium catalyst facilitates the formation of a carbon-carbon bond between the vinyl group and a boronic acid derivative . This reaction proceeds through oxidative addition, transmetalation, and reductive elimination steps.
Comparison with Similar Compounds
Ethyl 2-bromo-4-vinylbenzoate can be compared with similar compounds such as:
Ethyl 2-bromo-4-iodobenzoate: Similar structure but with an iodine atom instead of a vinyl group.
Ethyl 2-bromo-4-ethylbenzoate: Similar structure but with an ethyl group instead of a vinyl group.
Ethyl 2-bromo-4-methylbenzoate: Similar structure but with a methyl group instead of a vinyl group.
The uniqueness of this compound lies in its vinyl group, which provides additional reactivity and versatility in synthetic applications.
Properties
IUPAC Name |
ethyl 2-bromo-4-ethenylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO2/c1-3-8-5-6-9(10(12)7-8)11(13)14-4-2/h3,5-7H,1,4H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZDZDLBOLLTQER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)C=C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701253500 | |
| Record name | Benzoic acid, 2-bromo-4-ethenyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701253500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1416979-61-7 | |
| Record name | Benzoic acid, 2-bromo-4-ethenyl-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1416979-61-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 2-bromo-4-ethenyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701253500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Tert-butyl 2-(4-tert-butylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B1407379.png)

![3-[5-(4-Fluorobenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride](/img/structure/B1407381.png)

![3-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]piperidine trihydrochloride](/img/structure/B1407386.png)





